1,1-Diethoxyhexane

Description

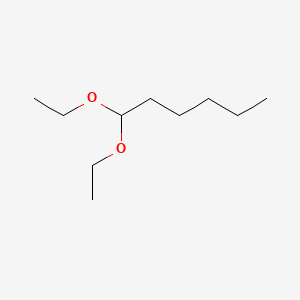

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHOMUCDFNTSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052045 | |

| Record name | 1,1-Diethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3658-93-3 | |

| Record name | 1,1-Diethoxyhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Diethoxyhexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT39HPH5MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1-Diethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 1,1-diethoxyhexane (CAS No. 3658-93-3), a key fragrance and flavoring agent. The information presented herein is intended to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties of this compound

This compound is a colorless liquid with a characteristic fruity, green, and ethereal odor.[1] It is also known by several synonyms, including hexanal diethyl acetal and aldehyde C-6 diethyl acetal.[1][2] The key physical properties of this compound are summarized in the table below.

| Property | Value | Unit | Conditions |

| Molecular Weight | 174.28 | g/mol | |

| Boiling Point | 184 - 189 | °C | at 760 mmHg |

| Density | 0.828 - 0.843 | g/cm³ | at 20°C |

| Refractive Index | 1.415 - 1.420 | at 20°C | |

| Vapor Pressure | 0.7191 | hPa | at 20°C |

| 1.0462 | hPa | at 25°C | |

| Solubility | Insoluble | in Water | |

| Soluble | in Ethanol | ||

| Flash Point | 39.44 | °C |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for the proper handling, application, and quality control of this compound. The following are detailed methodologies for key experimental procedures.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is then placed in a Thiele tube or oil bath.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. For liquids like this compound, a pycnometer provides a precise method for density determination.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water of a known density at a specific temperature and weighed again. This allows for the precise calculation of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the desired temperature in a constant temperature bath.

-

The mass of the pycnometer filled with this compound is then measured.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is useful for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium D line, 589 nm)

-

Dropper

Procedure:

-

The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism using a dropper.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The crosshairs are aligned with the boundary line.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20°C using the constant temperature circulator and recorded with the reading.[4][5]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

Procedure:

-

A known volume (e.g., 1 mL) of this compound is placed in a test tube.

-

A known volume (e.g., 3 mL) of the solvent (e.g., water, ethanol) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring.

-

The mixture is allowed to stand and observed for the formation of a single homogeneous phase (soluble) or the presence of distinct layers or cloudiness (insoluble).[1][6]

Logical Workflow for Physical Property Analysis

The determination of the physical properties of this compound follows a logical progression of tests, each providing crucial data for the comprehensive characterization of the substance.

Caption: Workflow for the physical characterization of this compound.

References

1,1-Diethoxyhexane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-diethoxyhexane, a diethyl acetal of hexanal. It details its chemical and physical properties, provides a general experimental protocol for its synthesis via acid-catalyzed acetalization, and outlines a standard analytical workflow for its identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). While primarily utilized as a fragrance ingredient in the cosmetics and food industries, this document also touches upon its metabolic fate and safety profile based on available data. The information is presented to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as hexanal diethyl acetal, is a colorless liquid with a pleasant, fruity odor. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3658-93-3 |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| IUPAC Name | This compound |

| Synonyms | Hexanal diethyl acetal, Hexaldehyde diethyl acetal, Aldehyde C-6 diethyl acetal |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 189 °C at 760 mmHg |

| Density | 0.83 g/cm³ |

| Solubility | Slightly soluble in water; miscible with alcohol and ether |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with ethanol. This reversible reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of hexanal.

General Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of this compound. Optimization of reaction conditions, such as catalyst choice, temperature, and reaction time, may be necessary to achieve desired yields and purity.

Materials:

-

Hexanal

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[1]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Saturated sodium chloride solution (brine)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus to remove water), add hexanal and an excess of anhydrous ethanol.[1]

-

Add a catalytic amount of the acid catalyst to the mixture.

-

The reaction mixture is then stirred and may be heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized by the addition of a mild base, such as sodium bicarbonate solution.

-

The product is extracted with an organic solvent. The organic layers are combined and washed with water and brine to remove any remaining impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for the identification and quantification of volatile compounds like this compound, particularly in complex matrices such as cosmetics and food products.

General GC-MS Protocol

Sample Preparation: The sample preparation method will depend on the matrix. For cosmetic products, a "dilute and shoot" approach or headspace analysis is often employed.

-

Direct Injection: A known amount of the sample is dissolved in a suitable volatile solvent (e.g., hexane, ethanol). The solution is then filtered and injected into the GC-MS system.

-

Headspace Analysis: For fragrance analysis, static or dynamic headspace sampling can be used. A sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample. A portion of this headspace gas is then injected into the GC. This method is particularly useful for analyzing volatile compounds in complex or non-volatile matrices.

GC-MS Parameters (Typical):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

Data Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). Quantification is typically performed by creating a calibration curve using standards of known concentrations.

Metabolic Fate and Toxicological Profile

Metabolism

Specific metabolic studies on this compound are limited. However, based on the general understanding of acetal chemistry, it is anticipated that this compound would undergo hydrolysis under acidic conditions, such as those found in the stomach. This hydrolysis would yield its parent aldehyde, hexanal, and alcohol, ethanol.

Toxicology

A safety assessment of this compound conducted by the Research Institute for Fragrance Materials (RIFM) concluded that this ingredient is not expected to be genotoxic. The assessment utilized data from the analogous compound octanal dimethyl acetal for some endpoints. The available data suggests a low order of acute toxicity. As with many fragrance ingredients, there is a potential for skin sensitization in susceptible individuals, although it is considered to have a low likelihood of clogging pores.

Applications and Relevance in Drug Development

The primary application of this compound is as a fragrance ingredient in a variety of consumer products, including perfumes, lotions, and soaps, valued for its fresh, fruity, and green aroma. It is also used as a flavoring agent in some food products.

Currently, there is no documented direct application of this compound as a therapeutic agent or in the drug development process. However, its chemical nature as an acetal makes it a stable protecting group for the aldehyde functional group. In organic synthesis, acetal protection is a common strategy to mask the reactivity of aldehydes while other chemical transformations are carried out on the molecule. Therefore, the principles of its formation and cleavage could be relevant to medicinal chemists in the synthesis of complex pharmaceutical compounds.

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with established physical and chemical properties. Its synthesis is straightforward, and robust analytical methods for its detection are available. While its direct role in drug development is not established, the chemical principles underlying its synthesis and reactivity are fundamental in organic and medicinal chemistry. This guide provides a solid foundation of technical information for researchers and scientists working with this compound or related acetals.

References

An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-diethoxyhexane, commonly known as hexanal diethyl acetal. It covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and spectroscopic data. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

The IUPAC name for hexanal diethyl acetal is This compound .[1] It is an acetal derived from hexanal and ethanol.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexanal diethyl acetal, Hexaldehyde diethyl acetal | [1] |

| CAS Number | 3658-93-3 | [1] |

| Molecular Formula | C₁₀H₂₂O₂ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Boiling Point | 189 °C at 760 mmHg | |

| Density | 0.843 g/cm³ | |

| Refractive Index | 1.415 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with ethanol. The following protocol is adapted from a general procedure for the formation of acetals from aldehydes.

Experimental Protocol

Reaction:

Hexanal + 2 Ethanol ⇌ this compound + Water

Materials:

-

Hexanal (1 mole)

-

Ethanol (absolute, 3 moles)

-

Anhydrous Calcium Chloride (fused, 0.2 moles)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of hexanal (1 mole) and absolute ethanol (3 moles) is prepared.

-

Anhydrous calcium chloride (0.2 moles) is added to the mixture to act as a dehydrating agent and Lewis acid catalyst.

-

The mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether.

-

The ethereal solution is washed successively with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Reaction Mechanism

The formation of this compound from hexanal and ethanol is a reversible reaction catalyzed by acid. The mechanism involves the initial protonation of the carbonyl oxygen of hexanal, followed by nucleophilic attack by ethanol to form a hemiacetal. The hemiacetal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks the carbocation, and after deprotonation, the acetal is formed.

Caption: Acid-catalyzed formation of this compound.

Spectroscopic Data and Analysis

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The expected proton NMR spectrum of this compound would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | t | 1H | -CH(O-)₂ |

| ~3.55 | m | 2H | -OCH₂CH₃ |

| ~3.40 | m | 2H | -OCH₂CH₃ |

| ~1.55 | m | 2H | -CH₂-CH(O-)₂ |

| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |

| ~1.15 | t | 6H | -OCH₂CH₃ |

| ~0.88 | t | 3H | -(CH₂)₄-CH₃ |

¹³C NMR (Carbon-13 NMR):

The anticipated carbon-13 NMR spectrum would show the following peaks:

| Chemical Shift (ppm) | Assignment |

| ~103 | -CH(O-)₂ |

| ~60 | -OCH₂CH₃ |

| ~34 | -CH₂-CH(O-)₂ |

| ~32 | -(CH₂)ₓ- |

| ~25 | -(CH₂)ₓ- |

| ~23 | -(CH₂)ₓ- |

| ~15 | -OCH₂CH₃ |

| ~14 | -(CH₂)₄-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| 2950-2850 | C-H stretching (alkane) |

| 1465 | C-H bending (alkane) |

| 1120-1050 | C-O stretching (acetal) |

The absence of a strong absorption band in the region of 1700-1750 cm⁻¹ confirms the absence of a carbonyl group (C=O) from the starting hexanal.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would likely involve the loss of ethoxy (•OCH₂CH₃) and hexyl (•C₆H₁₃) radicals, leading to characteristic fragment ions. A prominent peak is often observed at m/z 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment.

References

An In-depth Technical Guide to the Synthesis of 1,1-Diethoxyhexane from Hexanal and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxyhexane, an acetal formed from the reaction of hexanal and ethanol. This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic synthesis. The formation of acetals is a common strategy for protecting aldehyde functionalities during multi-step synthetic sequences in drug development and other fine chemical industries.

Introduction

The acid-catalyzed reaction of an aldehyde with an alcohol produces a hemiacetal, which then reacts with a second alcohol molecule to form a stable acetal and water. The synthesis of this compound from hexanal and ethanol proceeds via this mechanism. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.[1][2] The use of solid acid catalysts, such as ion-exchange resins like Amberlyst 15 or Dowex, is advantageous as they are easily separated from the reaction mixture, simplifying purification and minimizing corrosive waste streams.[3][4]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound is an acid-catalyzed process that involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the hexanal carbonyl group, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.

-

Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton to form the neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound based on analogous reactions reported in the literature. High yields are generally achievable, particularly with the use of solid acid catalysts and effective water removal.

| Parameter | Value/Range | Catalyst | Expected Yield | Reference |

| Reactant Ratio (Ethanol:Hexanal) | 2:1 to 10:1 (molar) | Amberlyst 15 | >90% | [4] |

| Catalyst Loading | 5-15% (w/w of hexanal) | Dowex 50W | High | [5] |

| Temperature | Room Temperature to 60°C | Solid Acids | >90% | [4] |

| Reaction Time | 1-6 hours | Solid Acids | High | [4] |

| Purification Method | Fractional Distillation | - | >95% purity | [6][7] |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using a solid acid catalyst.

Materials:

-

Hexanal (Reagent Grade, ≥98%)

-

Ethanol (Anhydrous, ≥99.5%)

-

Amberlyst 15 or Dowex 50W ion-exchange resin (pre-dried)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dean-Stark apparatus or molecular sieves (4Å)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Fractional distillation apparatus

Procedure:

-

Catalyst Preparation: If using a fresh batch of ion-exchange resin, it should be activated by washing with ethanol and then dried under vacuum at 60-80°C for several hours to remove any adsorbed water.

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with anhydrous ethanol, and a reflux condenser.

-

Charging Reactants: To the round-bottom flask, add hexanal (e.g., 0.1 mol) and a molar excess of anhydrous ethanol (e.g., 0.5 mol, 5 equivalents).

-

Addition of Catalyst: Add the pre-dried solid acid catalyst (e.g., 10% by weight of hexanal).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Alternatively, pre-activated 4Å molecular sieves can be added to the reaction mixture to sequester the water formed. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid acid catalyst. The catalyst can often be washed with ethanol, dried, and reused.

-

Purification: The crude product is then purified by fractional distillation.[6][7] First, the excess ethanol is removed under reduced pressure. The remaining liquid is then distilled, collecting the fraction corresponding to the boiling point of this compound (approximately 185-187°C at atmospheric pressure).

-

Characterization: The purity of the final product can be confirmed by GC-MS and its structure verified by ¹H and ¹³C NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from hexanal and ethanol is a straightforward and high-yielding reaction that is of significant importance in synthetic organic chemistry. The use of heterogeneous solid acid catalysts offers a green and efficient alternative to traditional homogeneous catalysts. The detailed protocol and mechanistic understanding provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. scielo.br [scielo.br]

- 5. Dowex 50W: A Green Mild Reusable Catalyst for the Synthesis of 2-Aryl Benzoxazole Derivatives in Aqueous Medium : Oriental Journal of Chemistry [orientjchem.org]

- 6. Purification [chem.rochester.edu]

- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-depth Technical Guide on the Solubility of 1,1-Diethoxyhexane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-diethoxyhexane in a variety of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide infers solubility based on the compound's chemical structure and the known behavior of analogous acetals. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise quantitative data as needed.

Introduction to this compound

This compound is an acetal with the chemical formula C10H22O2. Structurally, it consists of a hexane backbone with two ethoxy groups attached to the first carbon atom. This structure imparts a significant non-polar character due to the hexyl chain, while the two ether linkages introduce some polarity. Acetal functional groups are generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a solvent, or in formulation development where it may be used as an excipient.

Inferred Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred. The long alkyl chain suggests good solubility in non-polar solvents. The presence of ether oxygens, which can act as hydrogen bond acceptors, allows for some interaction with polar solvents.

Table 1: Inferred Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The C6 alkyl chain of this compound is structurally similar to these solvents, leading to strong van der Waals interactions. |

| Aromatic | Toluene, Benzene, Xylene | Miscible | The non-polar nature of both this compound and aromatic solvents allows for favorable dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Miscible | Both solute and solvents are ethers, indicating similar polarity and intermolecular forces. |

| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The moderate polarity of ketones is compatible with the ether linkages in this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble to Miscible | Similar to ketones, esters have a moderate polarity that is compatible with this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar and capable of hydrogen bonding, the non-polar hexyl group of this compound may limit miscibility. It is known to be soluble in ethanol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents may not be fully compatible with the significant non-polar character of this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Protocol 1: Qualitative Determination of Miscibility/Solubility

This method is a rapid, small-scale test to determine if two liquids are miscible, soluble, or immiscible.

Materials:

-

This compound

-

Solvent of interest

-

Small test tubes (e.g., 13x100 mm)

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the test tube to stand undisturbed for a few minutes and observe the contents.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The formation of a cloudy or turbid solution, or two distinct layers with a noticeable change in the volume of each layer.

-

Insoluble/Immiscible: Two distinct layers are observed with a clear interface, and no significant change in the volume of the layers.

-

Protocol 2: Quantitative Determination of Solubility by the Shake-Flask Method

This is a standard method for determining the solubility of a substance at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume or mass of the solvent in a series of vials. Ensure there is a visible excess of the solute.

-

Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the samples to stand undisturbed at the same temperature for several hours to allow the undissolved phase to separate.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets.

-

Determine the mass or volume of the filtered aliquot.

-

Quantify the concentration of this compound in the aliquot using a pre-calibrated analytical method such as gas chromatography.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the expected solubility of this compound and the means to determine it experimentally. For critical applications, it is strongly recommended that the inferred solubilities be confirmed through the experimental protocols outlined.

A Comprehensive Technical Guide to 1,1-Diethoxyhexane: Physical Properties and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1,1-diethoxyhexane, a versatile acetal used in various chemical applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. A logical workflow is also presented to guide researchers in obtaining these crucial physical constants.

Core Physical Properties

This compound, also known as hexanal diethyl acetal, is a colorless liquid with the chemical formula C₁₀H₂₂O₂.[][2] Its physical characteristics are essential for its application in research and development, particularly in the fields of fragrance and specialty chemicals. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Boiling Point | 189°C at 760 mmHg | BOC Sciences[] |

| est. 184°C | TGSC Information System[3] | |

| 195.26°C | RIFM fragrance ingredient safety assessment[4] | |

| Density | 0.843 g/cm³ | BOC Sciences[] |

| 0.82800 to 0.83600 @ 20.00°C | RIFM fragrance ingredient safety assessment[4] | |

| Molecular Weight | 174.28 g/mol | PubChem[5] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical analysis. The following sections detail standardized methodologies suitable for the characterization of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For an accurate determination, the following micro-distillation method is recommended.

Apparatus:

-

A small-scale distillation apparatus (e.g., Hickman still)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

Condenser

Procedure:

-

Place a small volume (1-2 mL) of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied.

Determination of Density

Density, the mass per unit volume, is a key indicator of a substance's purity. A pycnometer provides a precise method for this measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps (m₃).

-

The density of this compound can then be calculated using the following formula:

Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of Water at the experimental temperature

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Caption: Workflow for determining boiling point and density.

References

Spectroscopic Profile of 1,1-Diethoxyhexane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethoxyhexane (CAS No. 3658-93-3), a key fragrance and flavoring ingredient. Aimed at researchers, scientists, and professionals in drug development, this document collates and interprets mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. Due to the limited availability of public experimental NMR spectra, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous structures. Detailed general experimental protocols for each spectroscopic technique are also provided. A key feature of this guide is the visualization of the molecular structure and its correlation with predicted NMR assignments using a Graphviz diagram, offering a clear and accessible interpretation of the spectroscopic information.

Chemical Structure

This compound is an acetal with the chemical formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol .[1][] Its structure consists of a hexane chain attached to a carbon atom which is, in turn, bonded to two ethoxy groups.

Structure:

Spectroscopic Data

This section summarizes the available and predicted spectroscopic data for this compound, presented in a structured tabular format for ease of reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically results in fragmentation patterns characteristic of acetals. The electron ionization (EI) mass spectrum shows several key fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 129 | 38.83 | [M - OCH₂CH₃]⁺ |

| 103 | 99.99 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | 40.87 | [CH(OH)OCH₂CH₃]⁺ |

| 47 | 65.98 | [CH₂=O⁺CH₂CH₃] |

| 29 | 45.54 | [CH₂CH₃]⁺ |

Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for C-H and C-O bonds. A vapor phase IR spectrum is available, though specific peak values are not detailed in the search results.[1]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1120-1080 | Strong | C-O stretch (acetal) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Field Strength: 400 MHz)

| Atom Label | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-a | ~4.4 - 4.6 | t | 1H | ~5.5 |

| H-b | ~3.4 - 3.6 | m | 4H | - |

| H-c | ~1.5 - 1.7 | m | 2H | - |

| H-d | ~1.2 - 1.4 | m | 6H | - |

| H-e | ~1.1 - 1.2 | t | 6H | ~7.0 |

| H-f | ~0.8 - 0.9 | t | 3H | ~7.0 |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Field Strength: 100 MHz)

| Atom Label | Chemical Shift (ppm) |

| C-1 | ~101 - 103 |

| C-2 | ~60 - 62 |

| C-3 | ~32 - 34 |

| C-4 | ~31 - 33 |

| C-5 | ~25 - 27 |

| C-6 | ~22 - 24 |

| C-7 | ~15 - 17 |

| C-8 | ~13 - 15 |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (GC-MS)

A sample of this compound is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp up to separate the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed on the ATR crystal (e.g., diamond or zinc selenide). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule. The resulting interferogram is then Fourier-transformed to produce the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is detected and Fourier-transformed to give the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of this compound with atom labels corresponding to the predicted NMR data tables.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

References

Natural occurrence of 1,1-Diethoxyhexane in food and flavors

An In-Depth Technical Guide to the Natural Occurrence of 1,1-Diethoxyhexane in Food and Flavors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a volatile flavor compound, in various food and flavor matrices. It details the foods in which this compound has been identified, its sensory characteristics, its formation, and the analytical methods used for its detection and characterization.

Introduction to this compound

This compound, also known as hexanal diethyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂. It is classified as an acetal, which is a functional group derived from the reaction of an aldehyde (in this case, hexanal) and an alcohol (ethanol). This compound contributes to the overall flavor profile of various foods and beverages with its characteristic green, fruity, and ethereal notes.

Natural Occurrence of this compound

This compound has been reported as a volatile constituent in a diverse range of food products. Its presence is often a result of the natural fermentation or aging processes where both hexanal (a C6 aldehyde) and ethanol are present.

Table 1: Reported Natural Occurrences of this compound in Food and Beverages

| Food/Beverage Category | Specific Product(s) | Quantitative Data Availability |

| Alcoholic Beverages | Apple Brandy (Calvados), Grape Brandy, Pear Brandy, Whisky | While identified as a volatile component, specific quantitative data for this compound is not widely available in the cited literature.[1] Studies on brandies have noted the importance of related acetals like 1,1-diethoxyethane as key aroma compounds. |

| Fruits | Apple (processed), Chinese Quince (Pseudocydonia sinensis), Guava, Plum (Prunus species), Strawberry (Fragaria species), Vaccinium species (e.g., blueberries, cranberries) | Identified as a volatile compound in these fruits.[1] However, quantitative concentrations are not consistently reported in comprehensive volatile profile analyses of these fruits. |

| Meat | Beef | Reported as a volatile compound found in beef.[1] Quantitative data is not specified in the available literature. |

Sensory Profile and Flavor Contribution

This compound is recognized for its distinct aroma profile, which can significantly influence the sensory perception of food and beverages. Its primary odor characteristics are described as:

-

Green: Reminiscent of freshly cut grass or green leaves.

-

Fruity: With nuances of apple and other fruits.

-

Ethereal: A light, slightly chemical or solvent-like note.

-

Cognac-like: Contributing to the characteristic aroma of certain brandies.

The presence of this compound, even at trace levels, can enhance the complexity of a food's aroma, contributing to a more rounded and mature flavor profile, particularly in aged alcoholic beverages.

Formation of this compound in Food

The formation of this compound in food and beverages is a chemical reaction known as acetalization. This reaction is typically acid-catalyzed and involves the reaction of an aldehyde with an alcohol.

Key Precursors:

-

Hexanal: A C6 aldehyde that is a common product of lipid oxidation, particularly of linoleic and arachidonic acids. It is responsible for green and grassy notes.

-

Ethanol: The primary alcohol found in fermented beverages and can also be present in smaller amounts in some ripening fruits.

The reaction proceeds in two main steps: first, the formation of a hemiacetal, followed by a second reaction with another alcohol molecule to form the stable acetal and water. The acidic conditions present in many foods and beverages, such as fruits and alcoholic drinks, facilitate this reaction.

Experimental Protocols for Analysis

The analysis of this compound in food and flavor matrices typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed sample preparation technique.

General Experimental Protocol: HS-SPME-GC-MS Analysis of Volatiles

This protocol provides a general methodology for the analysis of volatile compounds, including this compound, from a liquid or solid food matrix.

1. Sample Preparation:

-

Liquid Samples (e.g., alcoholic beverages, fruit juice): A known volume (e.g., 5-10 mL) of the liquid sample is placed into a headspace vial (e.g., 20 mL). A salt, such as sodium chloride, may be added to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Solid Samples (e.g., fruit pulp, minced beef): A known weight (e.g., 2-5 g) of the homogenized sample is placed into a headspace vial. A specific volume of deionized water or a suitable buffer may be added to create a slurry and facilitate the release of volatiles.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sealed vial.

-

The vial is typically incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) with or without agitation to allow for the equilibration of volatile compounds between the sample and the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

-

Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, HP-5ms). The oven temperature is programmed to ramp up over time to elute compounds with different volatilities.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The MS detector fragments the molecules and generates a mass spectrum for each compound. Identification is achieved by comparing the obtained mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing the retention index with known values.

-

Quantification: For quantitative analysis, an internal standard (a known amount of a compound not naturally present in the sample) is added to the sample before extraction. The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a naturally occurring acetal that plays a role in the characteristic aroma of a variety of foods and beverages, particularly fermented and aged products. Its formation is a result of the chemical interaction between hexanal, a common lipid oxidation product, and ethanol. The analysis of this volatile compound is typically achieved through sensitive techniques such as HS-SPME-GC-MS. While its presence is well-documented, further research is needed to quantify its concentration in different food matrices and to fully understand its impact on consumer perception of flavor. This guide provides a foundational understanding for researchers and professionals interested in the complex chemistry of food flavors.

References

Chemical Reactivity of the Acetal Functional Group in 1,1-Diethoxyhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acetal functional group, characterized by a carbon atom bonded to two alkoxy groups, is a key structural motif in organic chemistry. Its unique stability and reactivity profile make it a valuable tool in various applications, from a protective group in complex syntheses to a functional component in drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the chemical reactivity of the acetal functional group, with a specific focus on 1,1-diethoxyhexane.

Physicochemical Properties of this compound

This compound is a colorless liquid with a fruity odor.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O₂ | [4][5] |

| Molecular Weight | 174.28 g/mol | [4][5] |

| CAS Number | 3658-93-3 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Hexanal diethyl acetal, Aldehyde C-6 diethyl acetal | [4] |

| Boiling Point | 189 °C at 760 mmHg | [6] |

| Density | 0.843 g/cm³ | [6] |

| Refractive Index | 1.415 | [6] |

| Water Solubility | 115.3 mg/L (estimated) | [3] |

| Log Kow | 3.17 (estimated) | [3] |

| Flash Point | 39.44 °C | [3] |

Core Reactivity Principles

The reactivity of the acetal group in this compound is dictated by the electronic properties of the C-O bonds and the presence of lone pairs on the oxygen atoms. In general, acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones.[7] However, they are susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis

The hallmark reaction of acetals is their hydrolysis back to the parent aldehyde (hexanal) and alcohol (ethanol) in the presence of an acid catalyst and water.[8][9] This reaction is reversible, and the equilibrium can be shifted by controlling the amount of water in the system.[10]

The mechanism proceeds through the following key steps:

-

Protonation: One of the ethoxy groups is protonated by the acid catalyst, converting it into a good leaving group (ethanol).

-

Formation of an Oxonium Ion: The protonated ethoxy group departs, and the lone pair on the adjacent oxygen atom forms a resonance-stabilized oxonium ion. This is typically the rate-determining step.[11]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A final deprotonation step yields the hemiacetal intermediate.

-

Repeat of the Process: The hemiacetal then undergoes a similar acid-catalyzed hydrolysis to yield the final aldehyde and another molecule of ethanol.

A general workflow for acid-catalyzed acetal hydrolysis is depicted below:

Figure 1. Workflow for the acid-catalyzed hydrolysis of this compound.

Transacetalization

In the presence of an acid catalyst, this compound can undergo transacetalization with other alcohols or diols. This reaction involves the exchange of the ethoxy groups for other alkoxy groups. When a diol such as ethylene glycol is used, a cyclic acetal is formed, which is often thermodynamically more stable.[4][12] This process is also reversible and can be driven to completion by removing the ethanol byproduct.

Figure 2. Logical relationship in a transacetalization reaction.

Stability Towards Nucleophiles and Bases

A key feature of the acetal group is its stability in the presence of strong bases and nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reducing agents (e.g., sodium borohydride, lithium aluminum hydride).[7] This stability makes acetals excellent protecting groups for aldehydes during multi-step syntheses where such reagents are employed.[12]

Reactions with Various Reagents

Reduction Reactions

While stable to milder reducing agents like sodium borohydride (NaBH₄), the acetal group in this compound can be cleaved under more forcing conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄), although this is not a common transformation.[4][13] More typically, the acetal is used to protect a carbonyl group while other functional groups in the molecule are reduced.[4]

Oxidation Reactions

Acetals can be oxidized to esters using reagents like ozone.[5][14][15][16] The reaction of this compound with ozone would be expected to yield ethyl hexanoate. The reactivity of acetals towards ozone is dependent on their conformation.[5][16] For acyclic acetals, a conformational change is required to allow for the proper orbital alignment for the reaction to proceed.[1]

Reactions with Organometallic Reagents

As mentioned, this compound is generally unreactive towards organometallic reagents such as Grignard reagents.[7] This allows for the selective reaction of a Grignard reagent with other electrophilic sites in a molecule while the acetal-protected carbonyl group remains intact.

Experimental Protocols

The following are detailed experimental protocols for the formation and hydrolysis of this compound, adapted from a procedure for the synthesis of n-hexaldehyde in Organic Syntheses.[6]

Synthesis of this compound (Hexaldehyde Diethyl Acetal)

This procedure describes the formation of the diethyl acetal of n-hexaldehyde as an intermediate.

Materials:

-

Magnesium turnings

-

Dry ether

-

Iodine (crystal)

-

n-Amyl bromide

-

Ethyl orthoformate

Procedure:

-

In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.25 gram atoms of magnesium turnings, 50 mL of dry ether, and a small crystal of iodine.

-

Initiate the Grignard reaction by adding 5-6 g of n-amyl bromide. Once the reaction starts, add an additional 300 mL of dry ether.

-

Slowly add a solution of 1.25 moles of n-amyl bromide in 150 mL of dry ether. Maintain a gentle reflux. After the addition is complete, continue refluxing for another 30 minutes.

-

Cool the reaction mixture to 5°C and add 1 mole of ethyl orthoformate.

-

Reflux the mixture for six hours.

-

Arrange the condenser for distillation and remove the ether completely using a steam bath.

-

Cool the reaction mixture and carefully treat it with 750 mL of chilled 6% hydrochloric acid, keeping the flask cool with the occasional addition of ice until all the solid has dissolved.

-

Separate the upper oily layer of this compound.

Hydrolysis of this compound to n-Hexaldehyde

Materials:

-

This compound (from the previous step)

-

Concentrated sulfuric acid

-

Water

-

Sodium bisulfite solution (100 g in 300 mL of water)

Procedure:

-

Hydrolyze the separated this compound by distilling it with a solution of 100 g (55 mL) of concentrated sulfuric acid in 700 mL of water.

-

Collect the distillate in a solution of sodium bisulfite.

-

Shake the mixture vigorously for several minutes. The oily layer that does not dissolve is primarily n-amyl alcohol and should be discarded.

-

To remove residual impurities, steam-distill the bisulfite solution until about 200 mL of distillate has been collected.

Figure 3. Experimental workflow for the synthesis and hydrolysis of this compound.

Relevance in Drug Development and Biological Systems

While this compound itself is not directly involved in known signaling pathways, the acetal functional group is of significant interest in drug design and delivery.[1] Acetal-containing polymers are being explored as pH-responsive nanocarriers for targeted drug delivery.[2] These systems are designed to be stable at physiological pH but hydrolyze in the acidic microenvironment of tumors or intracellular compartments, releasing the therapeutic agent.

Furthermore, the metabolism of certain drugs and xenobiotics can involve the formation or cleavage of acetal or hemiacetal structures.[3] For example, the metabolism of ethanol can lead to the formation of acetaldehyde, which can then react with biological molecules to form various adducts, some of which may have pharmacological effects.[17] Understanding the reactivity of simple acetals like this compound provides a foundational knowledge base for designing more complex and targeted drug delivery systems and for understanding certain metabolic pathways.

Figure 4. Logical relationship of an acetal-based pH-responsive drug delivery system.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Acetal - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Formation of 1,1-Diethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed synthesis of 1,1-diethoxyhexane, an acetal formed from the reaction of hexanal and ethanol. Acetal formation is a crucial protective strategy for aldehydes in multi-step organic syntheses and has applications in the fragrance and biofuel industries. These notes include the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Introduction

The formation of acetals from aldehydes or ketones is a reversible reaction with alcohols, typically catalyzed by an acid.[1][2] This reaction is a cornerstone of organic synthesis, primarily used to protect the carbonyl group from reacting with nucleophiles or under basic conditions. The reaction proceeds through a hemiacetal intermediate.[3][4] To achieve high yields of the acetal, the equilibrium must be shifted towards the product, usually by removing the water formed during the reaction.[3][5] This can be accomplished using methods such as azeotropic distillation with a Dean-Stark apparatus or by employing dehydrating agents like molecular sieves.[3][5] Both homogeneous mineral acids (e.g., HCl, H₂SO₄) and heterogeneous solid acid catalysts (e.g., ion-exchange resins, zeolites) can be employed to catalyze the reaction.[6][7][8]

Reaction Mechanism

The acid-catalyzed formation of this compound from hexanal and ethanol proceeds in several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of hexanal, increasing the electrophilicity of the carbonyl carbon.[3][4]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.[3]

-

Deprotonation: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, forming a hemiacetal.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[3][4]

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and a resonance-stabilized carbocation is formed.[3]

-

Second Nucleophilic Attack by Ethanol: A second molecule of ethanol attacks the carbocation.[3]

-

Final Deprotonation: A base removes a proton from the newly added ethoxy group, regenerating the acid catalyst and yielding the final product, this compound.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the acid-catalyzed formation of acetals, including those analogous to this compound. Specific yields for this compound can vary based on the chosen catalyst and reaction conditions.

| Catalyst | Reactant Ratio (Aldehyde:Alcohol) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Niobium Phosphate | 1:8 (Hexanal:2-Ethyl-hexanol) | 60 | 1 h | > 90 | [9] |

| Amberlyst 35 | 1:8 (Hexanal:2-Ethyl-hexanol) | 60 | 1 h | ~98 | [9] |

| Hydrochloric Acid (0.1 mol%) | 1 (Aldehyde) : Methanol (Solvent) | Ambient | 20-30 min | High Conversion | [10] |

| Amberlyst 15 | 1:2 (Acetaldehyde:Ethanol) | 20 | > 1 h | Equilibrium Conversion | [7] |

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst, which simplifies product purification.

Materials:

-

Hexanal (C₆H₁₂O)

-

Ethanol (C₂H₅OH), anhydrous

-

Solid acid catalyst (e.g., Amberlyst-15, dried)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus (optional, for use with soluble catalysts)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add hexanal (1 equivalent) and an excess of anhydrous ethanol (at least 2 equivalents, but often used as the solvent).

-

Catalyst Addition: Add the acid catalyst. For a solid acid catalyst like Amberlyst-15, a typical loading is 5-10% by weight of the limiting reactant (hexanal). For a homogeneous catalyst like concentrated sulfuric acid, a catalytic amount (e.g., a few drops) is sufficient.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to increase the reaction rate.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Water Removal: To drive the reaction to completion, the water produced must be removed. If using a solid acid catalyst and a large excess of ethanol, this may be sufficient. For higher yields, especially with soluble catalysts, a Dean-Stark apparatus can be used to azeotropically remove water.[5] Alternatively, the reaction can be run in the presence of a dehydrating agent like molecular sieves.

-

Work-up:

-

If a solid acid catalyst was used, filter the reaction mixture to remove the catalyst.

-

If a homogeneous acid catalyst was used, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel. If an aqueous quench was performed, separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the excess ethanol and any volatile impurities using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure.

Visualizations

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Deprotection of 1,1-Diethoxyhexane to Hexanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regeneration of hexanal from its diethyl acetal protected form, 1,1-diethoxyhexane. The described methods range from classical acidic hydrolysis to milder procedures employing Lewis acids, offering options suitable for various laboratory settings and substrate sensitivities.

Introduction

Aldehydes are highly reactive functional groups that often require protection during multi-step organic syntheses to prevent unwanted side reactions. The formation of acetals is a common and effective strategy for protecting aldehydes. This compound serves as a stable protected form of the volatile and reactive aldehyde, hexanal. The regeneration of the aldehyde, known as deprotection, is a crucial final step in many synthetic routes. This document outlines several reliable methods for the deprotection of this compound, providing detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

Deprotection Methodologies

Several methods can be employed for the deprotection of this compound. The choice of method often depends on the stability of other functional groups present in the molecule and the desired reaction conditions (e.g., pH, temperature, reaction time). The following protocols detail four common and effective methods.

Table 1: Summary of Deprotection Methods for this compound

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| 1. Mild Acidic Hydrolysis | Pyridinium p-toluenesulfonate (PPTS) | Acetone:Water (4:1) | 50 | 2-4 hours | >90 | Mild conditions, commercially available catalyst. |

| 2. Heterogeneous Catalysis | Amberlyst-15® | Acetone:Water (9:1) | Room Temperature | 30-60 minutes | >95 | Easy catalyst removal (filtration), recyclable catalyst, mild conditions. |

| 3. Lewis Acid Catalysis I | Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | 1-2 hours | >95 | High chemoselectivity, mild and near-neutral pH conditions.[1][2][3] |

| 4. Lewis Acid Catalysis II | Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Dichloromethane (DCM) | Room Temperature | 2-5 hours | 85-95 | Inexpensive and relatively non-toxic reagent, mild conditions.[4] |

Experimental Protocols

Protocol 1: Mild Acidic Hydrolysis using Pyridinium p-Toluenesulfonate (PPTS)

This method utilizes a mild organic acid catalyst for the hydrolysis of the acetal.

Materials:

-

This compound

-

Pyridinium p-toluenesulfonate (PPTS)

-

Acetone

-

Deionized Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in a 4:1 mixture of acetone and water (5 mL).

-

Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude hexanal.

-

If necessary, purify the product by distillation or column chromatography.

Protocol 2: Heterogeneous Catalysis using Amberlyst-15®

This protocol employs a sulfonic acid-functionalized ion-exchange resin, which simplifies catalyst removal.

Materials:

-

This compound

-

Amberlyst-15® resin

-

Acetone

-

Deionized Water

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1 mmol) in 9:1 acetone/water (5 mL), add Amberlyst-15® resin (100 mg).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 30-60 minutes.

-

Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15® resin.

-

Wash the resin with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

-

The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the hexanal.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Lewis Acid Catalysis using Cerium(III) Triflate (Ce(OTf)₃)

This method is highly efficient and proceeds under very mild, near-neutral conditions.[1][2][3]

Materials:

-

This compound

-

Cerium(III) triflate (Ce(OTf)₃)

-

Nitromethane

-

Deionized Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-